6alpha-Prostaglandin I1
CAS No.:
Cat. No.: VC13592501
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34O5 |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 5-[(2R,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 |
| Standard InChI Key | RJADQDXZYFCVHV-WDONHGPHSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O |
| SMILES | CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
6α-PGI1, systematically named 6R,9α-epoxy-11α,15S-dihydroxyprost-13-en-1-oic acid, belongs to the eicosanoid class of fatty acid derivatives . The compound features a cyclopentane ring fused to two hydroxyl groups at positions 11α and 15S, an epoxy bridge between carbons 6 and 9, and a carboxylic acid terminus (Figure 1) . Its stereochemistry is critical for receptor binding, as evidenced by the 10-fold lower potency of 6α-PGI1 compared to its β-isomer .
Key Physicochemical Properties
-
Solubility: Stable in aqueous solutions due to reduced hydrolysis susceptibility
-
Stereochemical Stability: Maintains configuration under physiological pH, enhancing bioavailability
Synthesis and Industrial Production
The synthesis of 6α-PGI1 involves stereoselective reduction of PGI2 using catalysts such as palladium or platinum oxides under controlled pH and temperature . Industrial-scale production employs high-purity reagents and advanced purification techniques, including high-performance liquid chromatography (HPLC), to achieve >95% purity . A comparative analysis of synthetic yields is provided below:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Purity | 90–92% | 95–98% |
| Production Time | 72 hours | 48 hours |
Biological Activities and Mechanisms
Cyclic AMP Modulation
-
Cell-Type Specificity: Stimulates proliferation in dermal fibroblasts but inhibits growth in keratinocytes, suggesting tissue-dependent signaling .
Antiplatelet Effects
While 6α-PGI1 inhibits ADP-induced platelet aggregation, its potency is significantly reduced:
-
Mechanism: Binds IP receptor → activates adenylate cyclase → elevates cAMP → inhibits thromboxane A₂ synthesis .
Vascular Effects
In preclinical models, 6α-PGI1 demonstrates vasodilatory activity, reducing pulmonary arterial pressure by 15–20% at 50 ng/kg/min . This effect is mediated through endothelial nitric oxide synthase (eNOS) activation and potassium channel modulation .
Comparative Analysis with Related Prostaglandins
| Parameter | 6α-PGI1 | PGI2 | 6β-PGI1 |
|---|---|---|---|
| Hydrolysis Stability | High | Low | Moderate |
| cAMP Potency | 10⁻⁷ M | 10⁻⁹ M | 10⁻⁸ M |
| Platelet IC₅₀ | 350 ng/mL | 0.4 ng/mL | 200 ng/mL |
| Receptor Affinity | IP (Kd = 5 nM) | IP (Kd = 0.2 nM) | IP (Kd = 2 nM) |
Research and Therapeutic Applications
Cardiovascular Research
6α-PGI1 has been explored in pulmonary arterial hypertension (PAH) models, where it attenuates right ventricular hypertrophy by 30% over 4 weeks . Its stability allows sustained infusion without rapid degradation, a limitation of native PGI2 .
Oncology
Elevated prostaglandin levels correlate with tumor angiogenesis and immune evasion. In glioblastoma models, 6α-PGI1 analogs reduced VEGF expression by 40%, highlighting potential anti-angiogenic applications .
Inflammatory Diseases
Conditioned media from 6α-PGI1-treated fibroblasts increased interleukin-6 (IL-6) production by 2.5-fold, suggesting a role in modulating cytokine networks .
Pharmacokinetics and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume